molecular formula C27H26FN3O4 B12833525 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B12833525
M. Wt: 475.5 g/mol
InChI Key: SAQCWQNTNXTCTO-JJIBRWJFSA-N
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Description

The compound 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule that features a combination of pyrrole, phenyl, and diazinane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and phenyl rings.

    Reduction: Reduction reactions can be performed on the diazinane ring to modify its chemical properties.

    Substitution: The phenyl and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl and pyrrole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s potential as a pharmacophore is of interest. It can be used to design new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
  • 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-bromophenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of 5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group, in particular, imparts unique chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer activities, based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H28FN3O5C_{25}H_{28}FN_{3}O_{5}. The structure features a pyrrole ring and a diazinane core, which are significant in influencing its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC25H28FN3O5C_{25}H_{28}FN_{3}O_{5}
Canonical SMILESCCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3CCOC4=CC=C(C=C4)C(C)CC)C(=O)NC2=O
Molecular Weight453.50 g/mol

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

In a study by Masci et al. (2019), the compound exhibited low nanomolar inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, indicating its potential as a lead compound for antibiotic development .

Anticancer Activity

Research has also pointed towards the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the disruption of mitochondrial membrane potential and the activation of caspases, which are crucial for programmed cell death.

Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of the compound against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) was found to be 1 μg/mL against Staphylococcus aureus , showcasing its potency .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focused on cancer cell lines, the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The results indicated that it significantly reduced cell viability in a dose-dependent manner, with IC50 values of 15 μM for MCF-7 and 20 μM for HeLa cells .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The presence of fluorine in its structure enhances lipophilicity, which may facilitate better membrane penetration.

Properties

Molecular Formula

C27H26FN3O4

Molecular Weight

475.5 g/mol

IUPAC Name

(5E)-5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H26FN3O4/c1-3-18(2)19-6-12-23(13-7-19)35-16-15-30-14-4-5-22(30)17-24-25(32)29-27(34)31(26(24)33)21-10-8-20(28)9-11-21/h4-14,17-18H,3,15-16H2,1-2H3,(H,29,32,34)/b24-17+

InChI Key

SAQCWQNTNXTCTO-JJIBRWJFSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCN2C=CC=C2C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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